2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
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Overview
Description
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that features both an ethoxyaniline and a nitrobenzylidene group
Preparation Methods
The synthesis of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Scientific Research Applications
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxyaniline moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Comparison with Similar Compounds
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can be compared with other similar compounds such as:
2-(4-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chloroanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a chloro group instead of an ethoxy group.
2-(4-Bromoanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a bromo group instead of an ethoxy group.
Properties
CAS No. |
109092-46-8 |
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Molecular Formula |
C17H18N4O4 |
Molecular Weight |
342.35 g/mol |
IUPAC Name |
2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-2-25-16-8-6-14(7-9-16)18-12-17(22)20-19-11-13-4-3-5-15(10-13)21(23)24/h3-11,18H,2,12H2,1H3,(H,20,22)/b19-11+ |
InChI Key |
QEKOQLLIDDVZHB-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
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